5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trimethylsilyl-ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated pyrazolo[3,4-b]pyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrazolo[3,4-b]pyridine derivatives.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. Additionally, the pyrazolo[3,4-b]pyridine core may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 2-(Trimethylsilylethynyl)pyridine
- 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.
Properties
Molecular Formula |
C11H13N3Si |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
trimethyl-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]silane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)5-4-9-6-10-8-13-14-11(10)12-7-9/h6-8H,1-3H3,(H,12,13,14) |
InChI Key |
VZJSPXBKSOBDEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(NN=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.